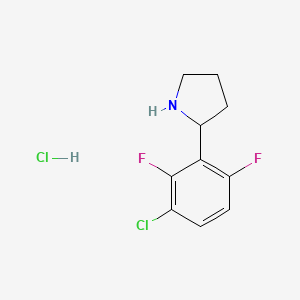
2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride” is a chemical compound with the molecular formula C10H10ClF2N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring with two fluorine atoms and one chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 254.11 , and it appears as a powder . The InChI code is 1S/C10H10ClF2N.ClH/c11-6-3-4-7(12)9(10(6)13)8-2-1-5-14-8;/h3-4,8,14H,1-2,5H2;1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into 2-(3-Chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride and related compounds primarily focuses on their synthesis, characterization, and potential applications in various fields. These compounds, including pyridine and pyrrolidine derivatives, have been explored for their versatile chemical properties, allowing for further functionalization and application in material science, pharmaceuticals, and organic synthesis.
One area of investigation involves the synthesis and characterization of polyimides derived from aromatic diamines containing pyridine and fluorine. Zhang et al. (2007) synthesized a series of novel aromatic polyimides showcasing excellent solubility and thermal stability, suggesting potential use in high-performance polymers and electronics due to their inherent viscosity and thermo-oxidative resistance (Zhang et al., 2007).
Additionally, the creation of chlorophyll derivatives appending a pyridyl group highlights the exploration of natural photosynthetic pigments for modified optical properties and potential applications in photodynamic therapy and solar energy conversion. Yamamoto and Tamiaki (2015) synthesized chlorophyll-a derivatives with a pyridyl group, demonstrating altered absorption spectra and fluorescence properties, which could influence the development of novel photosensitizers (Yamamoto & Tamiaki, 2015).
Optical and Electrochemical Properties
Research also extends to the optical and electrochemical properties of these compounds, particularly in the context of developing new materials with specific light absorption and emission characteristics. Novel polyimides incorporating pyridine and fluorine have been synthesized to study their optical and dielectric properties, relevant for applications in optoelectronics and as materials with low dielectric constants. Guan et al. (2014) prepared fluorinated polyimides with excellent transparency, low moisture absorption, and outstanding mechanical properties, suitable for electronic applications (Guan et al., 2014).
Antimicrobial Activities and DNA Interaction
Moreover, the antimicrobial activities and interactions with DNA of certain derivatives have been investigated, offering insights into their potential biomedical applications. Evecen et al. (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine and assessed its antimicrobial activities and DNA binding capabilities, suggesting possible use in the development of new therapeutic agents (Evecen et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-chloro-2,6-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N.ClH/c11-6-3-4-7(12)9(10(6)13)8-2-1-5-14-8;/h3-4,8,14H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKJGKPNEZZEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2F)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
![(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2719250.png)
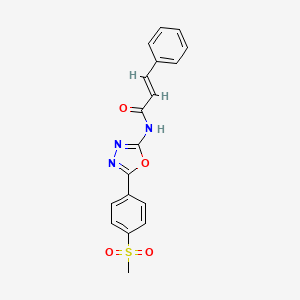
![9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2719255.png)
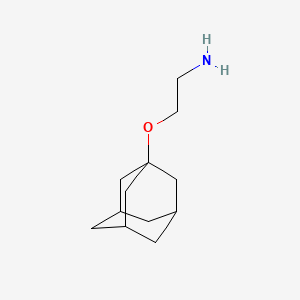
![Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2719259.png)
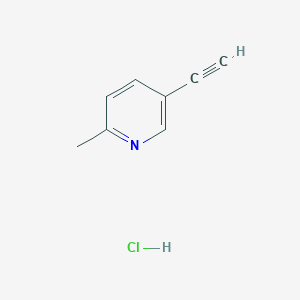
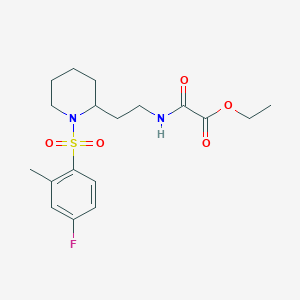
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)


